2-((4-Methylthiazol-2-yl)amino)ethanol

CAS No.:

Cat. No.: VC3237115

Molecular Formula: C6H10N2OS

Molecular Weight: 158.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10N2OS |

|---|---|

| Molecular Weight | 158.22 g/mol |

| IUPAC Name | 2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanol |

| Standard InChI | InChI=1S/C6H10N2OS/c1-5-4-10-6(8-5)7-2-3-9/h4,9H,2-3H2,1H3,(H,7,8) |

| Standard InChI Key | ZWTUJTPMHCSJSF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CSC(=N1)NCCO |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

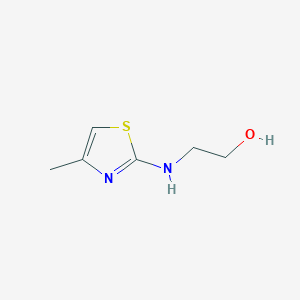

2-((4-Methylthiazol-2-yl)amino)ethanol features a thiazole heterocyclic core with specific functional attachments. The thiazole ring contains a sulfur atom and a nitrogen atom in a five-membered ring structure, with a methyl group at position 4 and an ethanolamine group (-NHCH2CH2OH) attached at position 2. This structural arrangement contributes to the compound's unique chemical and biological properties.

The compound is identified by several chemical identifiers:

-

Molecular Formula: C6H10N2OS

-

Molecular Weight: 158.22 g/mol

-

IUPAC Name: 2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanol

-

Standard InChI: InChI=1S/C6H10N2OS/c1-5-4-10-6(8-5)7-2-3-9/h4,9H,2-3H2,1H3,(H,7,8)

-

Canonical SMILES: CC1=CSC(=N1)NCCO

-

PubChem Compound ID: 29046248

Physicochemical Properties

The physicochemical properties of 2-((4-Methylthiazol-2-yl)amino)ethanol play a crucial role in determining its behavior in biological systems and chemical reactions. Table 1 summarizes the key properties of this compound:

Table 1: Physicochemical Properties of 2-((4-Methylthiazol-2-yl)amino)ethanol

| Property | Value | Method of Determination |

|---|---|---|

| Molecular Weight | 158.22 g/mol | Computed based on atomic composition |

| Physical State | Solid at room temperature | Predicted based on structure |

| Hydrogen Bond Donors | 2 (NH and OH groups) | Based on structural analysis |

| Hydrogen Bond Acceptors | 3 (N, N, and O atoms) | Based on structural analysis |

| XLogP (predicted) | ~0.8-1.2 | Estimated based on similar structures |

| Rotatable Bond Count | 3 | Based on structural analysis |

| Topological Polar Surface Area | ~58.4 Ų | Computed based on structure |

The presence of both hydrophilic (hydroxyl and amino groups) and lipophilic (thiazole ring with methyl substituent) regions in the molecule suggests a balanced amphiphilic character. This property may contribute to its ability to interact with both polar and non-polar environments, potentially influencing its biological activity and pharmaceutical applications.

Structural Comparison with Related Compounds

To better understand the unique features of 2-((4-Methylthiazol-2-yl)amino)ethanol, it is valuable to compare its structure with related thiazole derivatives. Table 2 presents a comparative analysis:

Table 2: Structural Comparison with Related Thiazole Derivatives

This comparison highlights that 2-((4-Methylthiazol-2-yl)amino)ethanol occupies a middle ground in structural complexity among thiazole derivatives, featuring functional groups that offer possibilities for hydrogen bonding and further chemical modifications.

Synthesis Methods

Reaction Conditions and Parameters

Several key parameters influence the synthesis efficiency and product purity:

-

Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane are commonly used for nucleophilic substitutions involving thiazole derivatives .

-

Temperature and Reaction Time: These reactions typically require elevated temperatures (80-120°C) and extended reaction times (6-12 hours) to achieve good yields, as demonstrated in the synthesis of related thiazole derivatives .

-

Base Addition: A base such as triethylamine (TEA) is often added to neutralize the hydrogen halide formed during the reaction, preventing protonation of the nucleophile and facilitating the substitution process .

-

Catalyst Consideration: In some cases, catalysts might be employed to enhance reactivity, though this is less common for relatively reactive halothiazoles .

Purification and Characterization

After synthesis, the crude product typically requires purification to remove impurities and unreacted starting materials. Based on procedures for similar compounds, common purification methods include:

-

Recrystallization: Using appropriate solvent systems, often ethanol or dioxane, as demonstrated in the purification of related thiazole derivatives .

-

Column Chromatography: Employing silica gel with appropriate mobile phases for more challenging purifications .

-

Analytical Characterization: The purified compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity .

The successful synthesis and purification of 2-((4-Methylthiazol-2-yl)amino)ethanol would provide material for further studies on its properties and potential applications.

| Structural Element | Potential Contribution to Activity | Relevance to Applications |

|---|---|---|

| Thiazole Ring | Provides rigidity and aromatic character; Potential for π-stacking interactions | Crucial for binding to protein targets; Contributes to metabolic stability |

| Methyl Group (Position 4) | Enhances lipophilicity; Occupies hydrophobic pockets in targets | Influences membrane permeability; Affects binding specificity |

| Secondary Amine (–NH–) | Hydrogen bond donor and acceptor; Provides conformational flexibility | Critical for target recognition; Potential site for metabolic modifications |

| Ethanolamine Chain | Provides additional hydrogen bonding through OH group; Offers water solubility | Enhances aqueous solubility; Provides site for further functionalization |

Research Findings and Experimental Data

Computational Studies and Molecular Properties

Computational analysis of 2-((4-Methylthiazol-2-yl)amino)ethanol provides insights into its molecular properties:

-

Electronic Properties: The thiazole ring in this compound contains a delocalized π-electron system, with the sulfur and nitrogen atoms contributing to its electronic character. The nitrogen atom at position 3 of the thiazole ring is relatively electron-rich, while the carbon at position 2 is comparatively electron-deficient .

-

Conformational Analysis: The ethanolamine side chain introduces conformational flexibility to the molecule, potentially adopting multiple conformations depending on the environment. This flexibility may be important for adapting to binding sites in biological targets.

-

Molecular Electrostatic Potential: The nitrogen atoms and hydroxyl oxygen represent regions of negative electrostatic potential, serving as potential hydrogen bond acceptors, while the N-H and O-H groups represent regions of positive potential, serving as hydrogen bond donors.

Future Research Directions

Synthesis Optimization

Future research could focus on optimizing the synthesis of 2-((4-Methylthiazol-2-yl)amino)ethanol:

Biological Activity Screening

Comprehensive biological evaluation would represent a significant direction for future research:

-

Antimicrobial Assessment: Systematic screening against a panel of bacterial, fungal, and potentially viral pathogens to identify specific antimicrobial activities .

-

Enzyme Inhibition Studies: Evaluation against enzymes of therapeutic interest, particularly those where other thiazole derivatives have shown promising activity .

-

Anticancer Screening: Testing against various cancer cell lines to assess antiproliferative activity and investigate potential mechanisms of action .

-

Structure-Activity Relationship Studies: Synthesizing and testing a series of analogs with systematic structural modifications to establish correlations between molecular features and biological activities .

Material and Chemical Applications

Beyond biological applications, several chemical and material science directions could be explored:

-

Coordination Chemistry: Investigation of metal complexation properties and potential applications in catalysis or material science.

-

Derivatization Studies: Systematic modification of the ethanolamine moiety to create a library of derivatives with enhanced or specialized properties.

-

Surface Modification Applications: Exploration of potential applications in surface chemistry, taking advantage of the compound's dual functionality (amine and alcohol groups).

-

Analytical Method Development: Investigation of potential applications in analytical chemistry, possibly as a chelating agent or component in chemical sensors.

These research directions highlight the diverse potential of 2-((4-Methylthiazol-2-yl)amino)ethanol across multiple scientific domains and underscore the value of interdisciplinary approaches to fully explore its properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume